molecular formula C5H6N4O5S B8332950 2,6-Diamino-3-nitropyridine-5-sulfonic acid

2,6-Diamino-3-nitropyridine-5-sulfonic acid

Cat. No. B8332950
M. Wt: 234.19 g/mol
InChI Key: XVDKITJPWVCWDA-UHFFFAOYSA-N
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Patent
US08115007B2

Procedure details

In a second embodiment, the present invention further comprises the composition 2,6-diamino-3-nitropyridine-5-sulfonic acid (DANPS). This is the intermediate formed during the process of the present invention described above, which is undesirable in the diaminodinitropyridine product. 2,6-Diamino-3-nitropyridine-5-sulfonic acid is prepared by dissolving 2,6-diaminopyridine or 2,6-diaminopyridine hemisulfate salt in oleum to form 2,6-diaminopyridine-3-sulfonic acid and treating the resulting solution with one stoichiometric amount of concentrated (98%) nitric acid. The resulting 2,6-diamino-3-nitropyridine-5-sulfonic acid is isolated by slowly drowning the reaction mix in an excess of 20% sulfuric acid followed by filtration, and washing the filter cake with water and 5% aqueous ammonium hydroxide solution and drying. 2,6-Diamino-3-nitropyridine-5-sulfonic acid is useful as a chemical intermediate, for instance as a dye intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diaminodinitropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([OH:14])(=[O:13])=[O:12])=[C:4]([NH2:15])[N:3]=1.NC1C(N)=C([N+]([O-])=O)C([N+]([O-])=O)=NC=1.NC1C=CC=C(N)N=1.S(O)(O)(=O)=O.NC1C=CC=C(N)N=1.NC1C=CC=C(N)N=1>OS(O)(=O)=O.O=S(=O)=O>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([S:11]([OH:14])(=[O:13])=[O:12])=[C:4]([NH2:15])[N:3]=1.[NH2:15][C:4]1[C:5]([S:11]([OH:14])(=[O:12])=[O:13])=[CH:6][CH:7]=[C:2]([NH2:1])[N:3]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N
Step Two
Name
diaminodinitropyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=NC1)[N+](=O)[O-])[N+](=O)[O-])N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)O.NC1=NC(=CC=C1)N.NC1=NC(=CC=C1)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed during the process of the present invention

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N
Name
Type
product
Smiles
NC1=NC(=CC=C1S(=O)(=O)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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